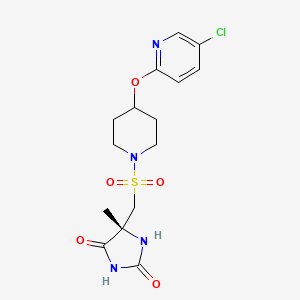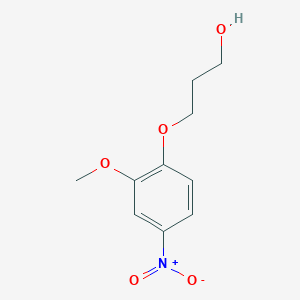
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide is a complex organic compound that belongs to the class of picolinamides This compound is characterized by the presence of benzyloxy, dibromo, and fluorobenzyl groups attached to a picolinamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Benzyloxy Substitution: The attachment of a benzyloxy group to the 3 position of the picolinamide ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove or modify certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-4,6-dichloro-N-(4-fluorobenzyl)picolinamide: Similar structure but with chlorine atoms instead of bromine.
3-(Benzyloxy)-4,6-dibromo-N-(4-methylbenzyl)picolinamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide is unique due to the combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H15Br2FN2O2 |
|---|---|
Poids moléculaire |
494.2 g/mol |
Nom IUPAC |
4,6-dibromo-N-[(4-fluorophenyl)methyl]-3-phenylmethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C20H15Br2FN2O2/c21-16-10-17(22)25-18(19(16)27-12-14-4-2-1-3-5-14)20(26)24-11-13-6-8-15(23)9-7-13/h1-10H,11-12H2,(H,24,26) |
Clé InChI |
DYGRVUPMEJJNBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(N=C(C=C2Br)Br)C(=O)NCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


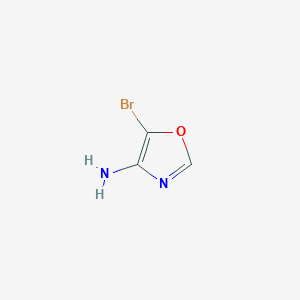
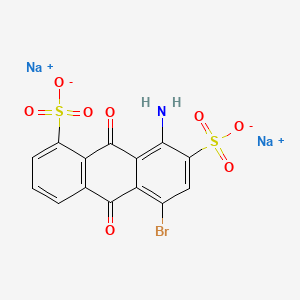
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
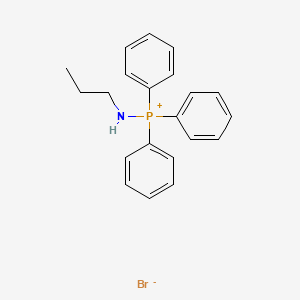

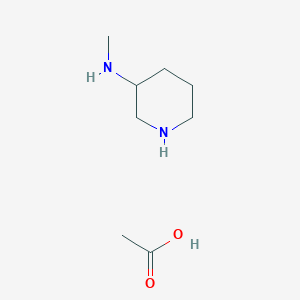

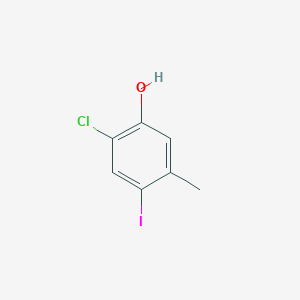
![N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13142810.png)
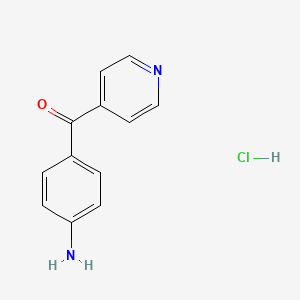
![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)
